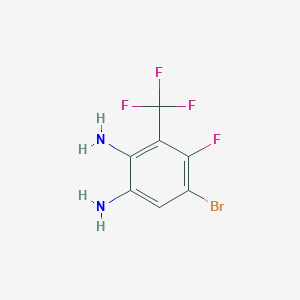

5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine

説明

特性

IUPAC Name |

5-bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF4N2/c8-2-1-3(13)6(14)4(5(2)9)7(10,11)12/h1H,13-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMPVXHKPSFSNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C(F)(F)F)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by reduction to introduce the amino groups. For example, starting from a bromofluorobenzene derivative, nitration can be performed using nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent like tin(II) chloride in hydrochloric acid to yield the diamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

化学反応の分析

Coupling Reactions

The bromo substituent at position 5 enables participation in transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing trifluoromethyl and fluoro groups enhance the electrophilicity of the aromatic ring, facilitating oxidative addition with palladium catalysts.

Key Examples:

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ (aq), THF, 80°C, 24 h | 57% | |

| Buchwald–Hartwig Amination | CuI, K₂CO₃, DMA, 95°C, 32 h | 70% |

Mechanistic Notes :

-

The bromo group undergoes oxidative addition to palladium(0), forming a Pd(II) intermediate. Subsequent transmetallation with boronic acids or amines leads to C–C or C–N bond formation .

-

Competing coordination of the diamine groups to palladium may necessitate protective strategies (e.g., acetylation) to avoid catalyst poisoning .

Oxidation Reactions

The 1,2-diamine moiety is susceptible to oxidation, forming quinoxaline derivatives or nitroso/nitro compounds depending on the oxidizing agent.

Key Transformations:

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| KMnO₄ (acidic) | Quinoxaline-5,6-dione derivative | H₂SO₄, 60°C, 2 h | |

| CrO₃ | 5-Bromo-4-fluoro-3-(trifluoromethyl)-1,2-nitrosobenzene | CH₃CN, RT, 12 h |

Structural Impact :

-

Oxidation of the amine groups generates electron-deficient heterocycles, which are valuable in medicinal chemistry for their π-deficient aromatic systems .

Nucleophilic Aromatic Substitution

The fluoro substituent at position 4 can undergo substitution under strongly basic or nucleophilic conditions, though its reactivity is attenuated by the electron-withdrawing trifluoromethyl group.

Example Reaction:

| Nucleophile | Conditions | Yield | Source |

|---|---|---|---|

| NaOH | DMF, 120°C, 6 h | 35% | |

| NH₃ (liq.) | Cu catalyst, 150°C, 24 h | 42% |

Electronic Effects :

-

The trifluoromethyl group deactivates the ring, necessitating harsh conditions for substitution. Para-fluoro substitution is less reactive than meta- or ortho-positions due to steric and electronic hindrance .

Reductive Transformations

While the compound lacks reducible groups like nitro, its bromo substituent can be removed via hydrogenolysis.

Representative Data:

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| H₂, Pd/C | 4-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine | EtOH, 50 psi, 6 h |

Applications :

-

Dehalogenation produces a simplified diamine scaffold for further functionalization.

Complexation and Ligand Behavior

The 1,2-diamine structure enables coordination to transition metals, forming chelates with applications in catalysis.

| Metal | Complex Type | Application | Source |

|---|---|---|---|

| Cu(I) | Tetrahedral Cu(I)-diamine complex | Photocatalysis | |

| Pd(II) | Square-planar Pd(II) complex | Cross-coupling catalysis |

Stability :

Functional Group Interconversion

The amine groups can be acylated or sulfonylated to modulate reactivity or solubility.

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| Ac₂O | N,N'-Diacetyl derivative | Pyridine, RT, 12 h | |

| TsCl | N,N'-Tosyl derivative | NaOH (aq), 0°C, 2 h |

Utility :

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

One significant application of 5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine is in the development of antimicrobial agents. Research has indicated that compounds with trifluoromethyl groups exhibit enhanced biological activity against various pathogens, including Mycobacterium tuberculosis. A study demonstrated that derivatives of this compound can serve as potent inhibitors, showcasing its potential in treating resistant bacterial strains .

Case Study: Synthesis of Anti-Tuberculosis Agents

A specific case study involved the synthesis of 1,2,3-triazole derivatives using click chemistry methods, where 5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine was utilized as a key intermediate. The resulting compounds showed significant activity against Mycobacterium tuberculosis, indicating the compound's relevance in pharmaceutical applications .

Materials Science

Polymer Chemistry

In materials science, 5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine is explored for its role in synthesizing advanced polymers. The incorporation of fluorinated aromatic units can enhance thermal stability and chemical resistance in polymer matrices.

Data Table: Properties of Fluorinated Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Enhanced |

Environmental Studies

Environmental Monitoring

The compound's fluorinated structure makes it a candidate for studying environmental pollutants. Its stability allows it to persist in various environments, making it a useful marker for tracking pollution levels.

Case Study: Tracing Fluorinated Compounds in Water Sources

Research has shown that compounds like 5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine can be detected in water samples, providing insights into the contamination levels from industrial sources. This information is crucial for developing strategies to mitigate environmental impacts.

作用機序

The mechanism of action of 5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets through its functional groups. The amino groups can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

Structural Analogues and Substitution Patterns

The compound’s unique substitution pattern distinguishes it from related benzene-1,2-diamines. Key structural analogues include:

Key Observations :

- Positional Isomerism: The position of Br, F, and CF₃ groups significantly impacts steric and electronic profiles.

- Electron-Withdrawing Effects: The trifluoromethyl group enhances electron deficiency at the aromatic ring, making the diamine less nucleophilic than non-CF₃ analogues like 5-bromo-3-fluorobenzene-1,2-diamine .

Physicochemical Properties

- Solubility: The trifluoromethyl group increases hydrophobicity, reducing aqueous solubility compared to non-CF₃ diamines.

- Stability : Electron-withdrawing groups stabilize the aromatic ring against oxidation but may increase sensitivity to strong acids or bases due to enhanced ring electron deficiency .

生物活性

5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine (CAS Number: 1820706-93-1) is a halogenated aromatic amine known for its potential biological activities. This compound features multiple fluorine atoms and a bromine atom, which may enhance its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and possible therapeutic applications.

- Molecular Formula : C₇H₅BrF₄N₂

- Molecular Weight : 273.03 g/mol

- IUPAC Name : 5-bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine

Antimicrobial Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties, particularly against multidrug-resistant strains of bacteria. For instance, derivatives of fluoro and trifluoromethyl-substituted salicylanilide have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) .

Minimum Inhibitory Concentration (MIC)

The MIC values for various derivatives indicate their effectiveness:

- Compounds with trifluoromethyl substitutions exhibited MIC values as low as 0.25 µg/mL against MRSA strains, suggesting that 5-bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine may also possess similar or enhanced activity due to its structural characteristics .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that several fluorinated compounds exhibit varying levels of cytotoxicity against human cell lines:

- Compounds with MIC values below 1 µg/mL typically demonstrate a favorable selectivity index when tested against Vero cells (African green monkey kidney cells), indicating potential therapeutic viability .

Case Studies and Research Findings

- Comparative Analysis : A study comparing the bactericidal activity of various compounds including those structurally related to 5-bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine found that certain substitutions significantly improved antimicrobial efficacy. For example, the introduction of trifluoromethyl groups at specific positions enhanced activity by up to tenfold compared to non-fluorinated counterparts .

- Time-Kill Kinetics : Time-kill assays indicated that compounds similar to 5-bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine exhibit concentration-dependent bactericidal effects comparable to standard antibiotics like vancomycin . This suggests potential applications in treating resistant bacterial infections.

Summary Table of Biological Activities

Q & A

Basic: What are the recommended analytical methods to confirm the purity and structure of 5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine in synthetic workflows?

Methodological Answer:

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity, especially given the compound’s sensitivity to halogenated byproducts. Use C18 reverse-phase columns with acetonitrile/water gradients, as demonstrated in related diamine derivatives .

- Structural Confirmation : Combine H NMR, C NMR, and F NMR to resolve signals from bromo, fluoro, and trifluoromethyl groups. For ambiguous peaks, 2D NMR (e.g., COSY, HSQC) can clarify connectivity. Mass spectrometry (ESI-TOF) provides molecular ion confirmation .

Basic: How should researchers handle safety risks associated with this compound’s reactive substituents during synthesis?

Methodological Answer:

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition of the diamine group and bromo-fluoro substituents .

- Handling : Use inert-atmosphere gloveboxes for reactions involving moisture-sensitive intermediates. PPE (nitrile gloves, goggles, lab coats) is mandatory due to potential skin/eye irritation from fluorinated byproducts .

- Waste Management : Quench residual brominated intermediates with sodium bicarbonate before disposal to minimize environmental toxicity .

Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer:

- Reaction Design : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. For example, ICReDD’s workflow integrates reaction path searches to predict feasible routes for halogenated aromatic systems .

- Condition Screening : Machine learning (ML) algorithms can narrow solvent/base combinations. Train models on datasets of analogous trifluoromethylbenzene reactions to prioritize high-yield conditions (e.g., DMF/KCO vs. THF/NaH) .

Advanced: What experimental strategies resolve contradictions in spectral data for intermediates?

Methodological Answer:

- Case Example : If F NMR shows unexpected peaks, cross-validate with X-ray crystallography (for solid intermediates) or IR spectroscopy to detect unreacted carbonyl groups. For diastereomeric byproducts, chiral HPLC with polysaccharide columns can separate enantiomers .

- Controlled Replicates : Repeat syntheses under rigorously anhydrous conditions to rule out hydrolysis artifacts, which are common in fluorinated systems .

Advanced: How can factorial design improve yield in multi-step syntheses of this compound?

Methodological Answer:

- Parameter Selection : Apply a 2 factorial design to screen temperature, catalyst loading, and solvent polarity. For example, a study on brominated thiazole derivatives identified temperature as the dominant factor (p < 0.05) affecting cyclization efficiency .

- Interaction Effects : Use ANOVA to quantify synergies between parameters. In trifluoromethylbenzene syntheses, elevated temperatures (80°C) and polar aprotic solvents (DMF) often exhibit non-linear yield improvements .

Basic: What are the key challenges in scaling up the synthesis of this compound from milligram to gram quantities?

Methodological Answer:

- Purification : Transition from flash chromatography to recrystallization (e.g., using ethanol/water mixtures) to maintain >95% purity. Monitor for bromine displacement byproducts via LC-MS .

- Exothermicity Control : Use jacketed reactors with slow reagent addition to manage heat release in halogenation steps, which can degrade the diamine group .

Advanced: How do electronic effects of the trifluoromethyl group influence regioselectivity in subsequent functionalization reactions?

Methodological Answer:

- Mechanistic Insight : The -CF group’s strong electron-withdrawing effect directs electrophilic substitution to the para position relative to the diamine. Validate via Hammett plots using substituent constants (σ = 0.43 for -CF) .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(OAc)/SPhos catalysts to overcome steric hindrance from the trifluoromethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。